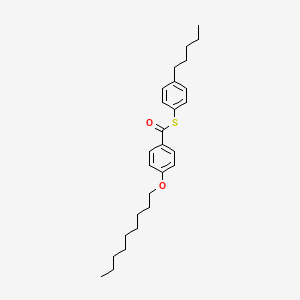
S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate typically involves the reaction of 4-pentylphenol with 4-nonyloxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate has several scientific research applications:
Materials Science: This compound is used in the development of liquid crystalline materials, which have applications in display technologies and advanced optical devices.
Pharmaceuticals: It is investigated for its potential use in drug delivery systems due to its unique chemical properties and ability to interact with biological membranes.
Mecanismo De Acción
The mechanism of action of S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound can interact with biological membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport .
Comparación Con Compuestos Similares
Similar Compounds
- S-(4-Ethoxyphenyl) 4-(heptyloxy)benzene-1-carbothioate
- 4-Pentylphenyl 4-methoxybenzoate
- S-(4-pentylphenyl) 4-(heptyloxy)benzenecarbothioate
Uniqueness
S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical properties and reactivity. Its ability to form liquid crystalline phases makes it particularly valuable in materials science applications.
Propiedades
Número CAS |
72047-66-6 |
|---|---|
Fórmula molecular |
C27H38O2S |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
S-(4-pentylphenyl) 4-nonoxybenzenecarbothioate |
InChI |
InChI=1S/C27H38O2S/c1-3-5-7-8-9-10-12-22-29-25-18-16-24(17-19-25)27(28)30-26-20-14-23(15-21-26)13-11-6-4-2/h14-21H,3-13,22H2,1-2H3 |
Clave InChI |
QQAHMTUEETYZFT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


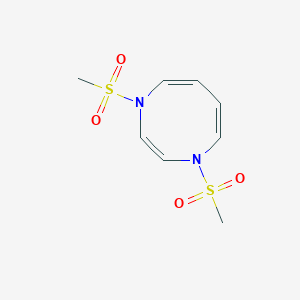
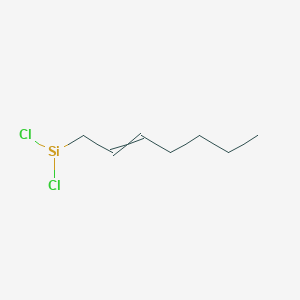

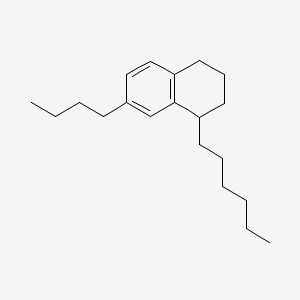
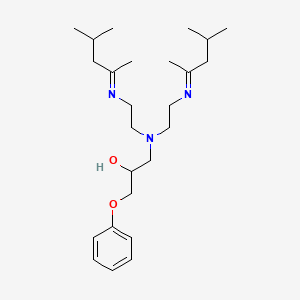
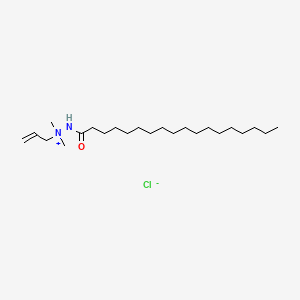

![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]-](/img/structure/B14459492.png)
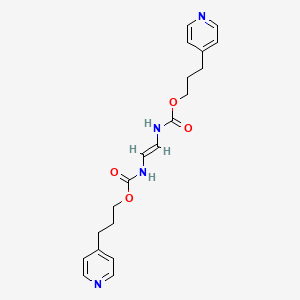
![Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate](/img/structure/B14459502.png)
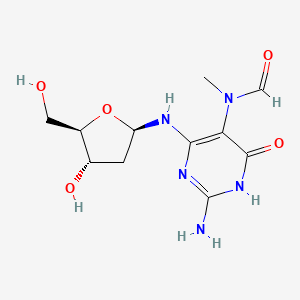
![Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]-](/img/structure/B14459504.png)
![5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B14459508.png)

